REACTION_SMILES
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[C:15](=[O:16])([O-:17])[O-:18].[CH3:10][O:11][CH2:12][CH2:13][Cl:14].[K+:19].[K+:20].[O:22]=[CH:23][N:24]([CH3:25])[CH3:26].[OH2:21].[OH:1][c:2]1[cH:3][cH:4][c:5]([CH:6]=[O:7])[cH:8][cH:9]1>>[O:1]([c:2]1[cH:3][cH:4][c:5]([CH:6]=[O:7])[cH:8][cH:9]1)[CH2:13][CH2:12][O:11][CH3:10]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COCCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=Cc1ccc(O)cc1
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Name
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Type
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product
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Smiles
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COCCOc1ccc(C=O)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |